![molecular formula C18H23N3O3 B7663030 5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7663030.png)
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases. This drug has gained significant attention due to its potential therapeutic applications in different areas of research.
Wirkmechanismus
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide works by inhibiting the activity of an enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down a class of molecules called endocannabinoids, which play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders. Furthermore, it has been shown to have potential applications in the treatment of cancer and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide is its potential therapeutic applications in various areas of research. It has been shown to have promising results in preclinical studies, and it has the potential to be developed into a new class of drugs for the treatment of various diseases. However, there are also some limitations to using this compound in lab experiments. For example, the drug may have off-target effects that could interfere with the interpretation of results. Additionally, the drug may have limited solubility, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide. One area of research is the development of new analogs of the drug that have improved pharmacokinetic properties and reduced off-target effects. Another area of research is the identification of new therapeutic applications for the drug, such as in the treatment of other neurodegenerative disorders or inflammatory diseases. Additionally, research could be conducted to better understand the mechanism of action of this compound and how it interacts with other molecules in the body. Overall, the potential applications of this compound in various areas of research make it an exciting area of study for future research.
Synthesemethoden
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide is synthesized through a multi-step process. The initial step involves the condensation of 4-methoxybenzaldehyde with cyclohexanone to form 4-methoxyphenylcyclohexanone. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-methoxyphenylhydrazine. The final step involves the reaction of 4-methoxyphenylhydrazine with 3-(hydroxymethyl)benzoic acid chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in various areas of research. It has been shown to have promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, it has been shown to have potential applications in the treatment of cancer, diabetes, and inflammation. The drug has also been studied for its potential use in pain management.
Eigenschaften
IUPAC Name |
5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-24-16-8-7-14(9-13(16)11-22)20-18(23)15-10-19-21-17(15)12-5-3-2-4-6-12/h7-10,12,22H,2-6,11H2,1H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPRLUBWRDVDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(NN=C2)C3CCCCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
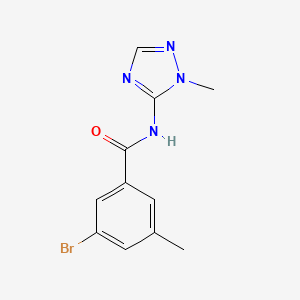
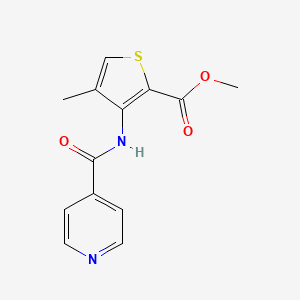
![2,3,6-trifluoro-N-[2-(hydroxymethyl)cycloheptyl]benzamide](/img/structure/B7662981.png)
![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
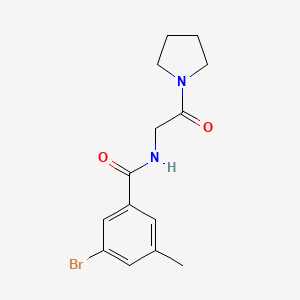
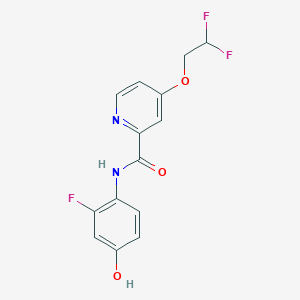
![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
![1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine](/img/structure/B7663018.png)
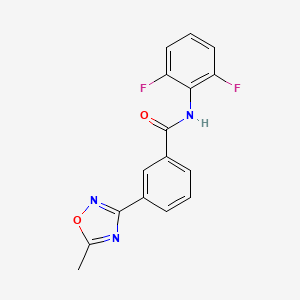
![N-[2-(3-methylimidazol-4-yl)ethyl]oxane-2-carboxamide](/img/structure/B7663034.png)
